Cas no 919995-27-0 (1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one)

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one is a synthetic organic compound featuring a substituted phenyl ketone structure with methoxy and methoxypropoxy functional groups. Its molecular design offers stability and controlled reactivity, making it suitable for applications in fine chemical synthesis and pharmaceutical intermediates. The presence of dual ether linkages enhances solubility in polar organic solvents, facilitating its use in reaction systems requiring homogeneous conditions. The branched alkyl chain (3-methylbutan-1-one moiety) contributes to steric hindrance, potentially improving selectivity in coupling or condensation reactions. This compound may serve as a precursor for fragrances, agrochemicals, or specialty materials due to its aromatic and aliphatic hybrid structure.
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one structure
919995-27-0 structure
Product name:1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one
CAS No:919995-27-0
MF:C16H24O4
MW:280.359365463257
CID:830739
PubChem ID:16101162

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-methoxy-3-(3-methoxypropoxy)phenyl)-3-methyl-butan-1-one
    • 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one
    • 1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-1-one
    • 1-[4-methoxy-3-(3-methoxypropyloxy)-phenyl]-3-methyl-butan-1-one
    • WCRVSPUNMRRCCF-UHFFFAOYSA-N
    • 919995-27-0
    • AKOS015890548
    • SCHEMBL2438091
    • DTXSID40582810
    • 1-[4-Methoxy-3-(3-methoxypropoxy)phenyl]-3-methyl-1-butanone
    • DB-225701
    • MDL: MFCD17014775
    • Inchi: InChI=1S/C16H24O4/c1-12(2)10-14(17)13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12H,5,8-10H2,1-4H3
    • InChI Key: WCRVSPUNMRRCCF-UHFFFAOYSA-N
    • SMILES: CC(C)CC(=O)C1=CC(=C(C=C1)OC)OCCCOC

Computed Properties

  • Exact Mass: 280.16745924g/mol
  • Monoisotopic Mass: 280.16745924g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 9
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų
  • XLogP3: 3

Experimental Properties

  • Density: 1.02
  • Boiling Point: 385.3 °C at 760 mmHg
  • Flash Point: 167.1 °C

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019116362-1g
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one
919995-27-0 95%
1g
$372.00 2023-08-31
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749082-1g
1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one
919995-27-0 98%
1g
¥3032.00 2024-04-25

Additional information on 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one

Professional Introduction to 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one (CAS No. 919995-27-0)

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one, identified by its CAS number 919995-27-0, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its complex aromatic and aliphatic structure, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The presence of multiple functional groups, including methoxy and propoxy substituents, makes this compound a versatile intermediate in the synthesis of more complex molecules.

The structural framework of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one consists of a phenyl ring substituted with two methoxy groups and a propoxy group at the 3-position, further modified by a butanone moiety at the 1-position. This unique arrangement imparts distinct chemical properties that make it valuable for both academic research and industrial applications. The compound's solubility profile, reactivity, and stability under various conditions have been extensively studied, contributing to a deeper understanding of its utility in synthetic chemistry.

In recent years, the compound has been explored in the context of drug discovery and development. Its aromatic structure and the presence of multiple electron-donating groups enhance its interaction with biological targets, making it a promising candidate for further investigation. Specifically, researchers have been interested in its potential role as a precursor in the synthesis of novel therapeutic agents targeting neurological and inflammatory disorders. The methoxy and propoxy groups provide opportunities for selective modifications, allowing chemists to tailor the molecule's properties for specific biological activities.

One of the most compelling aspects of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one is its versatility in synthetic pathways. The compound serves as an effective intermediate in multi-step syntheses, enabling the construction of more complex molecules with tailored functionalities. For instance, its incorporation into heterocyclic frameworks has been investigated for the development of new pharmaceuticals with enhanced pharmacokinetic profiles. The ability to modify both the aromatic ring and the aliphatic side chain offers chemists a high degree of flexibility in designing molecules with desired biological activities.

The latest research in this field highlights several innovative applications of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one. Studies have demonstrated its utility in the synthesis of bioactive molecules that exhibit potent effects on enzyme inhibition and receptor binding. These findings suggest that derivatives of this compound could be developed into novel therapeutic agents with therapeutic potential in areas such as cancer treatment and central nervous system disorders. The structural features that contribute to these interactions make it a valuable scaffold for further medicinal chemistry exploration.

From a chemical synthesis perspective, 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one has been employed in various reactions that highlight its reactivity and functional group compatibility. For example, its use in cross-coupling reactions has enabled the construction of biaryl compounds with significant biological activity. Additionally, its role as a precursor in oxidation and reduction reactions has been explored, leading to insights into its potential use in industrial-scale chemical processes. These studies underscore the compound's importance as a building block in modern synthetic chemistry.

The compound's electronic properties have also been subjects of interest due to their implications for biological interactions. The methoxy groups contribute to electron density on the aromatic ring, influencing its interaction with biological targets such as enzymes and receptors. This feature has been exploited in designing molecules with specific binding affinities and selectivity profiles. Furthermore, computational studies have provided valuable insights into the compound's molecular dynamics and energetics, aiding in the rational design of derivatives with improved pharmacological properties.

In conclusion, 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one (CAS No. 919995-27-0) represents a fascinating molecule with diverse applications in chemical research and pharmaceutical development. Its unique structural features, combined with its reactivity and functional group compatibility, make it an invaluable intermediate for synthesizing complex molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of academic and industrial investigations in synthetic chemistry.

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(CAS:919995-27-0)1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-1-one
A860175
Purity:99%
Quantity:1g
Price ($):325.0